molecular formula C5H11NO2 B7942445 3-Methoxy-N-methyl-propanamide

3-Methoxy-N-methyl-propanamide

Cat. No.: B7942445
M. Wt: 117.15 g/mol
InChI Key: SIXSDXBPHBHLPS-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-propanamide is a tertiary amide characterized by a methoxy group (-OCH₃) attached to the third carbon of a propanamide backbone and a methyl group on the nitrogen atom. This compound’s applications likely span pharmaceutical and agrochemical research, where amides are valued for their stability and tunable physicochemical properties .

Properties

IUPAC Name

3-methoxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSDXBPHBHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613720
Record name 3-Methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38188-92-0
Record name 3-Methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-N-methylpropanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-N-methyl-propanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropanoic acid with N-methylamine. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products Formed

    Oxidation: 3-Methoxypropanoic acid.

    Reduction: 3-Methoxy-N-methylpropanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-methyl-propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-propanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include amide hydrolysis and subsequent reactions with other biomolecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aromatic vs. Aliphatic Substituents

  • However, the bulky phenylpropan-2-yl group may reduce solubility compared to the simpler methyl group in the target compound. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): The naphthalenyl group introduces extended π-conjugation, which could improve UV detectability but raise lipophilicity (logP) compared to non-aromatic analogues.
  • Aliphatic Derivatives: 3-Cyclopentyl-N-methoxy-N-methylpropanamide (): The cyclopentyl group significantly increases lipophilicity, making this compound more suited for lipid-rich environments. In contrast, the methoxy group in the target compound balances hydrophilicity and lipophilicity. 3-(Diethylamino)-N-methylpropanamide (): The diethylamino group imparts basicity, enhancing solubility in acidic media, whereas the methoxy group in the target compound is electron-donating but non-ionizable.

Electron-Withdrawing vs. Electron-Donating Groups

  • 3-Chloro-N-(3-hydroxyphenyl)propanamide (): The chloro (-Cl) and hydroxy (-OH) groups create a polar profile, favoring hydrogen bonding and aqueous solubility. The methoxy group in the target compound is less polar but offers steric protection against metabolic degradation.
  • 3-Amino-N-(3-methoxyphenyl)propanamide (): The amino (-NH₂) group introduces basicity and reactivity, contrasting with the inert methyl group on the amide nitrogen in the target compound.

Physicochemical Properties

  • Lipophilicity (logP): 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide (): A calculated logP correction factor of +12 highlights how electron-withdrawing groups (e.g., -NO₂, -CF₃) and hydrogen bonding (-OH) influence lipophilicity. The methoxy group in the target compound likely results in a moderate logP, balancing solubility and membrane permeability. 3-Cyclopentyl-N-methoxy-N-methylpropanamide (): The cyclopentyl substituent increases logP significantly compared to methoxy, underscoring the role of aliphatic vs. aromatic substituents.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP (Calculated/Estimated) Applications
3-Methoxy-N-methyl-propanamide C₆H₁₃NO₂ -OCH₃, -NCH₃ ~1.2 (estimated) Pharmaceutical intermediates
3-Cyclopentyl-N-methoxy-N-methylpropanamide C₁₀H₁₉NO₂ Cyclopentyl, -OCH₃ ~3.5 Medicinal chemistry
3-Chloro-N-(3-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ -Cl, -OH ~0.8 Research chemical
3-Amino-N-(3-methoxyphenyl)propanamide C₁₀H₁₄N₂O₂ -NH₂, -OCH₃ ~0.5 Biochemical assays

Biological Activity

3-Methoxy-N-methyl-propanamide (C₇H₁₅NO₂) is an organic compound notable for its diverse biological activities and applications in pharmaceutical research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a methoxy group and an amide functional group, which contribute to its unique reactivity and biological properties. The compound can act as a substrate for various enzymes, leading to the formation of metabolites through pathways such as amide hydrolysis. Its specific functional groups allow it to exhibit both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC₇H₁₅NO₂
Molecular Weight143.21 g/mol
SolubilitySoluble in water
Functional GroupsMethoxy, Amide

Biological Activity

Research indicates that this compound has several biological activities, particularly in enzyme interactions and potential pharmaceutical applications. It has been explored for its role in the synthesis of more complex organic molecules and as a precursor for pharmaceutical agents.

Case Studies

  • Enzyme-Substrate Interactions : A study demonstrated that this compound could be effectively utilized in enzyme-substrate interaction studies, revealing insights into its metabolic pathways and potential therapeutic effects.
  • Pharmaceutical Applications : The compound has been investigated for its anticonvulsant properties. Related derivatives have shown promise in seizure protection models, suggesting that structural modifications can enhance biological activity at specific sites.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundBiological ActivityReference
3-Methoxypropanoic acidModerate cytotoxicity
N-MethylpropanamideAnticonvulsant properties
3-Methoxy-N,N-dimethylpropanamideEnhanced enzyme interaction

Research Findings

Recent studies have highlighted the compound's potential in various research applications:

  • Synthesis of Complex Molecules : The compound serves as an intermediate in organic synthesis, facilitating the development of more complex structures.
  • Anticonvulsant Effects : Structural modifications have been shown to significantly influence the binding affinity at target receptors involved in neuronal excitability.
  • Mechanistic Insights : The use of lithium salts in reactions involving this compound has provided insights into its reaction mechanisms and product yields, demonstrating its versatility in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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